PBT pentamer
Description
Properties
IUPAC Name |
3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNDRBDLBIUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pbt Pentamer Isolation and Preparation
Controlled Oligomerization Techniques for PBT Pentamer
Controlled oligomerization aims to direct the synthesis process to favor the formation of shorter-chain molecules, including the this compound, which exist as part of a mixture of cyclic and linear species.
Direct polycondensation is the industrial cornerstone for producing PBT resin, typically by reacting terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT) with 1,4-butanediol (B3395766) (BDO). celanese.compageplace.deupc.edu During this process, cyclic oligomers are unavoidably formed as by-products. ugent.beresearchgate.netfoodpackagingforum.org While the main goal is high-molecular-weight polymer, the reaction conditions can be tuned to influence the distribution of these oligomers. Key parameters include:
Stoichiometry: The molar ratio of the monomers (BDO to TPA/DMT) is a critical factor. A patent for preparing PBT oligomers specifies reacting BDO and TPA at a molar ratio of 2.5:1 to 3.5:1. google.com
Temperature and Pressure: The synthesis is a multi-stage process. The initial esterification step is often conducted at temperatures between 190-240°C under normal pressure. google.com The subsequent polycondensation step requires higher temperatures (240-260°C) and high vacuum to remove the by-products (water or methanol) and drive the reaction toward high polymer formation. ugent.begoogle.comgoogle.com These harsh conditions also promote the side reactions that lead to cyclic oligomer formation. ugent.be
The direct output of this process is not pure this compound but a mixture of PBT polymer and various linear and cyclic oligomers, which then requires separation. nih.gov
The formation of cyclic oligomers during polycondensation is governed by the principle of ring-chain equilibrium. arkat-usa.org This thermodynamic equilibrium, described by the Jacobson-Stockmayer theory, dictates that in the presence of a suitable transesterification catalyst, linear polymer chains can interconvert with their corresponding family of cyclic oligomers. arkat-usa.orgresearchgate.net
The position of this equilibrium is highly dependent on the system's concentration. arkat-usa.org
High Concentrations (Bulk/Melt Conditions): Favour the formation of long-chain linear polymers, which is the objective of industrial PBT synthesis.
Low Concentrations (High-Dilution Conditions): Shift the equilibrium to strongly favor the formation of strainless, macrocyclic oligomers (MCOs), including the this compound. arkat-usa.org
Therefore, conducting the reaction under high-dilution conditions is a deliberate strategy to enrich the product mixture with cyclic oligomers. This approach, however, can be less efficient for large-scale production. ugent.be
Depolymerization Approaches for this compound Generation from Polymer Precursors
An alternative to building oligomers from monomers is the controlled breakdown, or depolymerization, of high-molecular-weight PBT. This method serves as both a potential recycling pathway and a source for cyclic oligomers. ugent.begoogle.com
The general process involves heating a PBT polymer in the presence of an organic solvent and a depolymerization catalyst. google.com Research has shown that using a low-acid PBT precursor is advantageous because it minimizes the formation of undesirable by-products and residual linear oligomers. google.com One investigated method involves the depolymerization of PBT in supercritical methanol (B129727), which can effectively break down the polymer into oligomers and, eventually, its constituent monomers. researchgate.net Enzymatic depolymerization of polyesters is also an area of active research, offering a potentially milder route to oligomer generation. pnas.org
Catalytic Systems and Reaction Conditions Influencing this compound Yield
The choice of catalyst and reaction conditions is paramount in all synthetic approaches, as it dictates reaction efficiency, side-product formation, and the final oligomer distribution.
Titanium-based compounds are the most common catalysts for industrial PBT synthesis. google.com Base catalysts have also been explored to mitigate the formation of by-products such as tetrahydrofuran (B95107) (THF). google.com The same transesterification catalysts used for polymerization can also facilitate depolymerization and ring-chain equilibration reactions. arkat-usa.orggoogle.com Lowering the catalyst concentration during depolymerization can be beneficial, as it reduces the amount of residual linear oligomers formed. google.com
Below is a table summarizing typical catalysts and conditions.
| Process Stage | Catalyst Type | Specific Examples | Typical Temperature | Typical Pressure | Reference(s) |
| Esterification | Titanium-based | Tetrabutyl titanate (TBT), Tetraisopropyl titanate (TPT) | 190-240 °C | Atmospheric | google.comgoogle.comgoogle.com |
| Polycondensation | Titanium-based | Tetrabutyl titanate (TBT), Tetraisopropyl titanate (TPT) | 240-260 °C | High Vacuum (0.1-4 mm Hg) | google.comgoogle.com |
| Polycondensation | Base Catalyst | Triazabicyclodecene (TBD) | 230-260 °C | - | google.com |
| Glycolysis / Polycondensation | Zinc-based | Zinc Acetate | ~220 °C | - | researchgate.netresearchgate.net |
| Depolymerization | Various | Transesterification Catalysts | - | - | google.com |
Advanced Purification and Isolation Strategies for this compound
Regardless of the synthetic or depolymerization route, the this compound is generated as part of a complex mixture containing other cyclic oligomers (dimer, trimer, tetramer, etc.) and residual linear chains. researchgate.netnih.gov Therefore, obtaining the pure compound necessitates a highly efficient and selective purification technique.
Preparative High-Performance Liquid Chromatography (p-HPLC) is the definitive method for isolating and purifying individual PBT cyclic oligomers from a raw polymeric material. nih.goveuropa.euscispace.comjshanbon.com This technique allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, enabling the collection of highly pure fractions of each oligomer.
A comprehensive study successfully isolated PBT cyclic oligomers from dimer to pentamer using an automated p-HPLC system. nih.goveuropa.euresearchgate.net The methodology involved optimizing both the dissolution of the raw material and the chromatographic separation conditions. The isolated fractions were characterized extensively, and their purity was assessed to be in the range of 96.1% to 97.0%. nih.goveuropa.eu The retention time for the PBT cyclic pentamer under the reported analytical conditions was 21.12 minutes, demonstrating clear separation from the other oligomers. researchgate.netresearchgate.net
The table below details the specific p-HPLC conditions used for the successful isolation of the this compound.
| Parameter | Specification | Reference(s) |
| System | Agilent 1290 series preparative system | nih.gov |
| Column | Zorbax Eclipse XDB C18 PrepHT (21.2 mm × 150 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water (9:1 v/v) | nih.gov |
| Column Temp. | 40 °C | nih.gov |
| Injection Vol. | 500 to 700 µL | nih.gov |
| Detection | Diode-Array Detector (DAD) | europa.eu |
| Outcome | Successful isolation of PBT dimer, trimer, tetramer, and pentamer | nih.govresearchgate.net |
Solvent Extraction and Precipitation Methods for Oligomer Fractionation
The separation of PBT oligomers into discrete fractions, including the pentamer, relies heavily on their differential solubility in various organic solvents. mdpi.com Techniques involving solvent extraction and selective precipitation are commonly employed to isolate these compounds from the bulk polymer and from each other.
The choice of solvent is critical for effective fractionation. Solvents like dichloromethane (B109758) (DCM) and acetonitrile have been used to extract PBT oligomers from the polymer matrix. foodpackagingforum.org A more advanced approach involves the complete dissolution of the PBT material in a strong solvent, followed by the controlled precipitation of the polymer using an antisolvent, which leaves the lower molecular weight oligomers in the solution. unizar.es A common solvent system for this purpose is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent and methanol as the antisolvent. unizar.es In one study, compressed CO2 was used as an antisolvent with HFIP to effectively remove cyclic oligomers from PBT; under optimized conditions of 8.3 MPa and 23.4 °C, this method removed up to 81.4% of cyclic trimers and 95.7% of cyclic dimers. researchgate.net
The solubility of individual PBT cyclic oligomers, from the dimer to the pentamer, has been systematically studied to facilitate the development of effective fractionation protocols. mdpi.com Research indicates that HFIP is the most effective solvent for all four oligomers, followed by trifluoroethanol (TFE) and chloroform. mdpi.com The differences in solubility, although subtle, can be exploited to achieve separation.
Table 1: Solubility of PBT Cyclic Oligomers in Various Solvents
This table summarizes the solubility findings for PBT cyclic oligomers, which is fundamental for designing solvent extraction and precipitation methods for their fractionation. Data is based on research by Tsochatzis et al. (2019). mdpi.com
| Solvent | PBT Cyclic Dimer | PBT Cyclic Trimer | PBT Cyclic Tetramer | PBT Cyclic Pentamer |
|---|---|---|---|---|
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very Soluble | Very Soluble | Very Soluble | Very Soluble |
| Trifluoroethanol (TFE) | Freely Soluble | Freely Soluble | Freely Soluble | Freely Soluble |
| Chloroform (CHCl₃) | Soluble | Soluble | Soluble | Soluble |
Optimization of Purity Assessment Methodologies for Isolated this compound
Once an enriched fraction of this compound is isolated, its purity must be rigorously assessed. This requires optimized analytical techniques capable of separating and quantifying the pentamer from closely related oligomers (e.g., tetramer and hexamer). nih.gov Key methodologies include High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and Mass Spectrometry (MS). researchgate.netlcms.cz
Preparative and Analytical HPLC
Preparative HPLC (p-HPLC) with a Diode-Array Detector (DAD) is a powerful technique for both isolating and assessing the purity of PBT oligomers. researchgate.netnih.goveuropa.eu The optimization of HPLC methods is crucial for achieving the baseline separation required for accurate purity assessment. nih.gov
Method optimization involves several parameters:
Mobile Phase: The choice of mobile phase significantly impacts separation efficiency. For PBT oligomers, acetonitrile (MeCN)/water mixtures have proven superior to methanol (MeOH)/water mixtures. mdpi.comnih.gov MeCN provides better separation efficiency due to its miscibility with trace amounts of HFIP (often used to dissolve the sample) and the higher solubility of the oligomers. mdpi.comnih.gov An isocratic elution with a 9:1 (v/v) ratio of acetonitrile to water is effective for preparative scale separations. nih.gov
Column: A C18 stationary phase is commonly used, with preparative columns (e.g., 21.2 mm x 150 mm, 5 µm) employed for isolation and analytical columns (e.g., 100 × 2.1 mm, 1.7 µm) for purity checks. researchgate.netnih.gov
Temperature and Flow Rate: Column temperatures are typically maintained around 40 °C. researchgate.netnih.gov For preparative HPLC, flow rates are scaled up significantly (e.g., to 10 mL/min) to process larger sample volumes. mdpi.com
Detection: Detection is typically performed using a DAD at the maximum absorbance wavelength for PBT oligomers, which is around 240-254 nm. researchgate.net In a reported HPLC-DAD chromatogram, the PBT cyclic pentamer had a retention time of 21.12 minutes, well-separated from the tetramer (17.60 min). researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For definitive identification and characterization, UHPLC is often coupled with high-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (qTOF-MS) detector. researchgate.netnih.gov This combination provides mass accuracy and fragmentation data to confirm the identity of the pentamer.
Optimized UHPLC-qTOF-MS parameters include:
Ionization: Electrospray ionization (ESI) in positive mode is typically used to detect the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ of the PBT oligomers. nih.gov The precursor ion for the protonated PBT cyclic pentamer is observed at m/z 1101.400. nih.gov
Mobile Phase Gradient: A gradient elution program, for example starting with 50% methanol with 0.1% formic acid and increasing to 95%, can be employed for analytical separations. mdpi.com
MS Settings: The TOF-MS detector is set to acquire data over a relevant m/z range (e.g., 300-1200 Da). researchgate.netnih.gov
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is used to determine the molecular weight distribution of PBT resins and can be applied to assess the purity of isolated oligomer fractions by size. lcms.czlcms.cz
Eluent: PBT is soluble in HFIP, making it the eluent of choice for GPC analysis. lcms.czlcms.czpeakexpert.com To prevent polymer aggregation, the HFIP is often modified with a salt, such as 20 mM sodium trifluoroacetate. lcms.cz
Columns: Specialized GPC columns designed for use with HFIP (e.g., Agilent PL HFIPgel) are employed. lcms.cz
Detection: A differential refractive index (DRI) detector is commonly used. lcms.cz
The purity of the final isolated this compound, as determined by these optimized methods, can reach levels as high as 95%. mdpi.com Quantitative ¹H NMR (qNMR) has also been used as a primary method for purity assessment, confirming the high purity of isolated oligomer standards. researchgate.netnih.gov
Table 2: Optimized Parameters for Purity Assessment of this compound
This table outlines the optimized conditions for various analytical techniques used in the purity assessment of isolated this compound, based on published research findings. researchgate.netmdpi.comnih.govlcms.cz
| Technique | Parameter | Optimized Condition/Value | Reference |
|---|---|---|---|
| Preparative HPLC-DAD | Column | Zorbax Eclipse XDB C18 PrepHT (21.2 mm × 150 mm, 5 μm) | nih.gov |
| Mobile Phase | Isocratic; Acetonitrile:Water (9:1, v/v) | mdpi.comnih.gov | |
| Flow Rate | 10 mL/min | mdpi.com | |
| Column Temperature | 40 °C | nih.gov | |
| UHPLC-qTOF-MS | Column | Waters BEH C18 (150 × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient; Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | nih.gov | |
| Ionization Mode | ESI Positive | nih.gov | |
| This compound Ion (m/z) | 1101.400 [M+H]⁺ | nih.gov | |
| GPC/SEC | Column | Agilent PL HFIPgel | lcms.cz |
| Eluent | HFIP with 20 mM Sodium Trifluoroacetate | lcms.cz | |
| Detector | Differential Refractive Index (DRI) | lcms.cz |
Structural Elucidation and Conformational Analysis of the Pbt Pentamer
Advanced Spectroscopic Characterization of PBT Pentamer
Mass Spectrometry (MS) for Molar Mass and Fragment Analysis
Negative Chemical Ionization Mass Spectrometry (NCI-MS) for Degradation Product Identification
Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a powerful technique for studying the thermal degradation of PBT. researchgate.netcnr.it Studies utilizing direct pyrolysis mass spectrometry with NCI have shown that the resulting mass spectra of PBT are dominated by a series of ions. researchgate.net These ions can be assigned to either cyclic or linear oligomers. researchgate.netcnr.it
Research provides strong evidence that cyclic oligomers, including the pentamer, are the primary products formed during the pyrolysis of PBT through intramolecular exchange reactions. researchgate.net These cyclic oligomers can undergo further decomposition via a β-CH hydrogen transfer reaction. researchgate.net This secondary reaction leads to the formation of open-chain (linear) oligomers that possess olefin and carboxylic acid end-groups. researchgate.net Therefore, NCI-MS is instrumental in identifying the degradation pathways, confirming that linear oligomers are typically degradation products of the initially formed cyclic species. researchgate.net
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Markers
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational characteristics of PBT oligomers. researchgate.nettandfonline.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy has been successfully used to characterize isolated PBT cyclic oligomers, from the dimer up to the pentamer. nih.govmdpi.comresearchgate.netau.dk The spectra reveal distinct absorption bands that serve as markers for specific functional groups. nih.gov For the this compound, a notable band appears around 3000 cm⁻¹, which is associated with the alkyl group; the intensity of this band increases with the number of alkyl chains in the oligomer. nih.gov A double peak in this region often includes the aromatic C-H stretching vibration, which occurs at approximately 3060 cm⁻¹. nih.gov
A systematic analysis of polyesters provides specific wavenumbers for key vibrations in PBT. spectroscopyonline.com These characteristic peaks, often referred to as the "Rule of Three" for esters, are among the most intense in the spectrum and are invaluable for identification. spectroscopyonline.com Additionally, because the PBT repeating unit contains a chain of four methylene (B1212753) groups, a characteristic CH₂ rocking peak is observed around 742 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | ~3060 | Aromatic C-H | nih.gov |
| Alkyl C-H Stretch | ~3000 | Aliphatic C-H | nih.gov |
| C=O Stretch | ~1730 | Ester Carbonyl | spectroscopyonline.com |
| C-C-O Stretch | ~1286 | Ester Linkage | spectroscopyonline.com |
| O-C-C Stretch | ~1133 | Ester Linkage | spectroscopyonline.com |
| CH₂ Rocking | ~742 | -(CH₂)₄- Chain | spectroscopyonline.com |
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. tandfonline.com While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves scattering caused by changes in polarizability. It is particularly useful for analyzing the orientation of polymer chains resulting from external forces like stretching and for studying the morphology of crystalline structures. researchgate.nettandfonline.com For PBT, Raman spectroscopy can provide information on the conformational structure and the lamellar morphology in heat-treated samples. tandfonline.com
Crystallographic and Morphological Studies of this compound Aggregates
The arrangement of PBT pentamers into larger structures dictates the material's macroscopic properties. Crystallographic and microscopic techniques provide a window into this supramolecular organization.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is a primary method for analyzing the crystal structure of polymeric materials. researchgate.net Studies on bulk PBT reveal a semi-crystalline nature. core.ac.uk The XRD pattern for neat PBT shows distinct diffraction peaks corresponding to its α-crystal structure, which is triclinic. researchgate.netacs.org The primary peaks are observed at specific 2θ angles, identifying the crystalline planes. researchgate.net While these measurements are performed on the bulk polymer, the identified crystal structure is a direct consequence of the periodic packing of the monomeric units, including the pentamer, into a stable lattice. researchgate.net
Table 2: Principal X-ray Diffraction (XRD) Peaks for α-Crystalline PBT
| 2θ Angle (°) | Miller Indices [hkl] | Reference |
|---|---|---|
| 16.2 | uva.nl | researchgate.net |
| 17.3 | researchgate.net | researchgate.net |
| 20.7 | researchgate.net | researchgate.net |
| 23.4 | liverpool.ac.uk | researchgate.net |
| 25.3 | dtic.mil | researchgate.net |
Detailed Conformational Preferences and Isomerism in this compound
The flexibility of the PBT chain allows for various spatial arrangements, or conformations, which influence the material's properties.
Research into PBT and other polyester (B1180765) cyclic oligomers has revealed a distinct "odd-even effect" that governs their physicochemical properties. foodpackagingforum.orgresearchgate.net This phenomenon describes how the properties of oligomers alternate depending on whether they are composed of an odd or even number of repeating units. foodpackagingforum.org Odd-numbered oligomers, such as the trimer and the pentamer, tend to have more disordered structures compared to their even-numbered counterparts (e.g., dimer and tetramer). foodpackagingforum.org This increased disorder in the this compound's conformation affects its physical properties, such as its melting point (Tₘ) and solubility, when compared to the more symmetric, even-numbered oligomers. foodpackagingforum.org
Furthermore, the PBT backbone exhibits conformational isomerism. The ethylene (B1197577) glycol units within the polymer chain can exist in two primary conformations: gauche and trans. These conformers coexist in different proportions within the amorphous and crystalline regions of the polymer. The specific conformation adopted by the pentamer unit within a larger structure is critical for processes like enzymatic degradation, where enzymes may show a preference for one conformer over the other.
Analysis of Cyclicity and Linearity in this compound Variants
PBT oligomers, including the pentamer, can exist in both cyclic and linear forms. uva.nl The distinction between these two variants is crucial as they exhibit different formation pathways and properties.
As established through pyrolysis studies, cyclic oligomers are the primary products formed during the synthesis and thermal treatment of PBT. researchgate.netcnr.it Linear oligomers are typically formed as secondary products, often resulting from the hydrolysis or thermal degradation of the cyclic precursors. researchgate.net In analyses of PBT materials, cyclic oligomers are generally found to be predominant, accounting for a significant percentage of the total oligomer content. For example, in some extracts, cyclic oligomers can constitute approximately 90% of the extractable oligomers.
However, the relevance of each form can depend on the context. In migration studies related to food contact materials, linear PBT oligomers have been found to be more significant migrants into aqueous solutions, even though cyclic oligomers are more abundant in the polymer itself. The composition of PBT oligomers in a given sample can include a range of sizes, with studies identifying cyclic species from the dimer up to the nonamer, and the pentamer is a regularly identified component. researchgate.net
Theoretical and Computational Investigations of the Pbt Pentamer
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the PBT pentamer at the electronic level. These methods provide detailed information about electron distribution, orbital energies, and the energetic landscape of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. nih.govstackexchange.com For PBT oligomers, DFT calculations are instrumental in several areas:
Geometric Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the this compound. This involves finding the minimum energy conformation on the potential energy surface.
Electronic Properties: DFT calculations can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. conicet.gov.ar The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and optical properties of the molecule.
Interaction Energies: In studies involving PBT and other molecules, such as in composite materials, DFT is employed to calculate adsorption energies between PBT units and other components, like ammonium (B1175870) perchlorate (B79767) (AP) crystal surfaces. nih.gov This helps in understanding the interfacial bonding mechanisms. nih.gov For instance, investigations have been carried out to evaluate the adsorption energies between PBT units and common AP crystal surfaces to identify the most energetically favorable configurations. nih.gov
Charge Transfer Analysis: DFT can be used to analyze the charge transfer characteristics at interfaces, for example, between PBT and AP, providing insights into the nature of the chemical bonding. nih.gov
Recent studies have shown that for certain π-conjugated systems like PBT oligomers, standard DFT functionals may not be sufficient. It has been found that allowing the system to relax to a lower-energy broken-symmetry solution can significantly improve the accuracy of calculated polarizabilities and second hyperpolarizabilities. conicet.gov.ar The inclusion of some short-range exchange in range-separated functionals has also been shown to enhance the accuracy of these computed properties. conicet.gov.ar
Ab Initio and Coupled Cluster Methods for High-Level Calculations
For more accurate and benchmark-level calculations, ab initio methods, particularly Coupled Cluster (CC) theory, are employed. wikipedia.org These methods are more computationally demanding than DFT but provide a higher level of theoretical accuracy, especially for electron correlation effects. wikipedia.org
High-Accuracy Benchmarks: Coupled Cluster methods, such as CCSD(T) and the explicitly correlated CCSD(T)-F12, have been used to provide highly accurate benchmark data for the linear polarizabilities and second hyperpolarizabilities of PBT oligomers. conicet.gov.ar These benchmarks are crucial for validating the results obtained from less computationally expensive methods like DFT. conicet.gov.ar
Electron Correlation: CC methods systematically account for electron correlation, which is the interaction between electrons. wikipedia.org This is essential for accurately describing the electronic structure and properties of molecules. The theory constructs multi-electron wavefunctions using an exponential cluster operator acting on a reference determinant, typically from a Hartree-Fock calculation. wikipedia.org
Systematic Improvability: Unlike many DFT functionals, coupled-cluster methods are systematically improvable. stackexchange.com By including higher-order excitations (singles, doubles, triples, etc.), the accuracy of the calculation can be systematically increased, converging towards the exact solution of the Schrödinger equation within the given basis set. wikipedia.org
Ab initio methods have been instrumental in fields like nuclear physics and quantum chemistry for providing precise descriptions of many-body systems. arxiv.orgarxiv.orgaps.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Oligomer Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes over time.
For the this compound and related systems, MD simulations are used to investigate:
Conformational Dynamics: MD simulations can track the changes in the conformation of the this compound over time, revealing its flexibility and the accessibility of different shapes.
Interfacial Effects: In composite materials, MD simulations are employed to study the interfacial interactions between the PBT matrix and other components, such as fillers or crystals. mdpi.comresearchgate.net For example, simulations have been used to examine the interfacial effects in PBT-based azide (B81097) propellants under tensile deformation. mdpi.com
Mechanical Properties: MD simulations can be used to predict the mechanical properties of materials containing PBT. mdpi.com By subjecting a model system to virtual mechanical tests, such as uniaxial tension, researchers can study stress-strain relationships and failure mechanisms at the atomic scale. mdpi.commdpi.com
Temperature and Strain Rate Effects: The influence of external conditions like temperature and strain rate on the behavior of PBT systems can be investigated. mdpi.comresearchgate.net For instance, studies have shown that at low temperatures, PBT interfaces can exhibit high stress peaks and brittle characteristics, while at higher temperatures, they may show plastic flow and enhanced ductility. mdpi.comresearchgate.net
Oligomer Stability in Different Environments: The stability of the this compound can be assessed in various environments, such as in a vacuum, in a solvent, or within a larger polymer matrix. For example, MD simulations have shown that for some viral proteins, the pentameric form is the most stable oligomeric state, retaining its structure in a membrane environment, while other oligomers like tetramers and hexamers become distorted. researchgate.net
The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. mdpi.com Force fields like COMPASS II, which are based on quantum mechanics calculations, are often used for their ability to accurately predict various properties of polymers and other materials. mdpi.com
Conformational Search Algorithms and Energy Minimization Studies
The conformational landscape of a flexible molecule like the this compound can be vast. Conformational search algorithms are computational methods used to explore this landscape and identify low-energy conformations.
Systematic and Stochastic Searches: These algorithms can systematically rotate around rotatable bonds or use stochastic methods like Monte Carlo to generate a wide range of possible conformations. mit.edu
Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. mit.edu This process helps to identify the most stable and likely conformations of the this compound.
Identifying Global Minimum: The ultimate goal of a conformational search is to find the global minimum energy conformation, which represents the most stable structure of the molecule.
Coupling with Quantum Mechanics: Often, a conformational search is performed using a less computationally expensive method, like molecular mechanics, and then the lowest energy conformers are further refined using higher-level quantum chemical calculations, such as DFT, to obtain more accurate energies and geometries. schrodinger.com
These studies are crucial for understanding the preferred shapes of the this compound, which in turn influences its physical and chemical properties.
Modeling of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic signatures of the this compound, which can then be compared with experimental data for validation and interpretation.
NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted shifts with experimental ¹H and ¹³C NMR spectra can help in the structural elucidation of PBT oligomers. researchgate.net
Mass Spectrometry: While not a direct prediction of the spectrum, theoretical calculations of the mass of the this compound (C₆₀H₆₀O₂₀) are fundamental for its identification in mass spectrometry experiments. nih.gov High-resolution mass spectrometry (HR-MS²) can be used to obtain fragmentation spectra of PBT oligomers, which can be correlated with their structure. researchgate.net
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the this compound can be calculated using quantum chemistry methods. These frequencies correspond to the peaks in IR and Raman spectra, and their calculation can aid in the assignment of experimental spectral bands to specific molecular vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can help in understanding the electronic transitions responsible for the observed color or photophysical properties.
The correlation between theoretical and experimental spectra is a powerful tool for confirming the structure and understanding the properties of the this compound.
Theoretical Insights into Oligomer Stability and Reactivity Profiles
Theoretical calculations provide valuable insights into the stability and reactivity of the this compound.
Thermodynamic Stability: The relative energies of different PBT oligomers (dimer, trimer, tetramer, pentamer, etc.) can be calculated to assess their thermodynamic stability. For cyclic oligomers, ring strain can play a significant role in their stability.
Reactivity Indicators: Quantum chemical calculations can provide various reactivity descriptors. The energies of the HOMO and LUMO, for example, can indicate the susceptibility of the molecule to electrophilic and nucleophilic attack, respectively. The electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor, providing clues about sites for intermolecular interactions. researchgate.net
Reaction Mechanisms: Theoretical methods can be used to explore potential reaction pathways for the formation or degradation of the this compound. For instance, the mechanisms of thermal decomposition, such as β-hydrogen transfer, have been studied for PBT oligomers. researchgate.net
Interfacial Reactivity: In the context of composites, theoretical studies can shed light on the reactivity at the interface between PBT and other materials. For example, the presence of a surface like ammonium perchlorate can promote the cross-linking reactions of PBT chains. researchgate.net
These theoretical insights are crucial for predicting the long-term stability of PBT-containing materials and for understanding their behavior in various chemical environments.
Prediction of Band Structure and Optical Properties in Oligomeric PBT Systems
Theoretical and computational chemistry serve as powerful tools for predicting the electronic and optical properties of conjugated polymers by examining their shorter, oligomeric segments. researchgate.net For systems based on poly(p-phenylene benzobisthiazole) (PBZT), quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), provide significant insights into their band structure and optical behavior. core.ac.ukresearchgate.net These computational approaches allow for the investigation of how properties evolve with increasing chain length, from monomer to pentamer and beyond, and enable the extrapolation of these properties to the bulk polymer. researchgate.netcore.ac.uk
Research employing DFT with the B3LYP functional has been used to investigate the structural and electronic properties of unsubstituted PBZT oligomers. core.ac.uk The geometries of the neutral oligomers are first optimized, and these structures are then used to calculate key electronic parameters. The optimized unsubstituted PBZT oligomers are typically found to be planar, with a zero dihedral angle between the phenyl ring and the benzobisthiazole moiety. core.ac.uk This planarity is crucial for π-conjugation along the polymer backbone, which dictates the material's electronic and optical characteristics.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of these materials. physchemres.org The energy difference between them, the HOMO-LUMO gap (ΔH-L), is a theoretical measure that corresponds to the polymer's band gap. umich.edu As the number of repeating units (n) in the oligomer chain increases, the HOMO energy level typically increases while the LUMO energy level decreases. This leads to a progressive reduction in the HOMO-LUMO gap. This trend is a hallmark of increasing π-conjugation with chain length. By plotting the calculated HOMO-LUMO gaps for a series of oligomers against the inverse of their chain length (1/n), the band gap of the corresponding infinite polymer can be estimated by extrapolating to where 1/n equals zero. core.ac.uk
Detailed theoretical studies on a series of (PBZT)n oligomers, where n ranges from 1 to 5, have provided specific values for these electronic properties. The calculations show a clear trend of a decreasing HOMO-LUMO gap as the oligomer length increases, which is consistent with the extension of the conjugated system. core.ac.uk
Calculated Electronic Properties of (PBZT)n Oligomers (n=1-5)
| Oligomer (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔH-L) (eV) |
|---|---|---|---|
| 1 | -5.61 | -1.60 | 4.01 |
| 2 | -5.32 | -2.11 | 3.21 |
| 3 | -5.20 | -2.35 | 2.85 |
| 4 | -5.13 | -2.49 | 2.64 |
| 5 | -5.09 | -2.58 | 2.51 |
Beyond the fundamental band gap, computational methods also predict other important electronic characteristics such as ionization potential (IP) and electron affinity (EA). The IP represents the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. These values are crucial for understanding the charge injection and transport capabilities of the material in electronic devices. Similar to the HOMO-LUMO gap, both IP and EA show a dependence on the oligomer chain length. core.ac.uk
The optical properties are directly related to the electronic structure. The lowest excitation energies (Eg), which correspond to the energy required to promote an electron from the HOMO to the LUMO upon absorption of light, can be calculated using TDDFT methods. core.ac.uk These calculated excitation energies can be directly compared with experimental absorption spectra. For PBZT oligomers, the lowest excitation energy decreases as the chain length increases, indicating a red-shift in the maximum absorption wavelength (λmax). This is a direct consequence of the narrowing HOMO-LUMO gap. core.ac.uk By extrapolating the calculated values for the oligomer series, the absorption characteristics of the polymer can be predicted. core.ac.uk
Calculated Optical Properties of (PBZT)n Oligomers (n=1-5)
| Oligomer (n) | Lowest Excitation Energy (Eg) (eV) | Maximum Absorption (λmax) (nm) |
|---|---|---|
| 1 | 3.23 | 383.9 |
| 2 | 2.67 | 464.4 |
| 3 | 2.41 | 514.5 |
| 4 | 2.26 | 548.6 |
| 5 | 2.16 | 574.0 |
These theoretical investigations on oligomers, including the this compound, are thus instrumental. They not only provide a fundamental understanding of the relationship between molecular structure and electronic properties but also guide the rational design of new conjugated polymers with tailored band gaps and optical characteristics for specific applications in optoelectronic devices. core.ac.uk
Interactions and Self Assembly Mechanisms of the Pbt Pentamer
Supramolecular Architectures and Assembly Dynamics of PBT Pentamer
The self-assembly of PBT pentamers and related aramid oligomers leads to a variety of well-defined supramolecular nanostructures. The rigid, planar, and conjugated nature of the aramid backbone strongly favors directional aggregation, resulting in highly ordered assemblies. nih.gov When chemically modified to possess amphiphilic properties, for instance by attaching flexible hydrophilic chains to the rigid aramid core, these molecules spontaneously organize in aqueous environments. mit.eduspringernature.com
A primary architecture observed is the formation of high-aspect-ratio nanoribbons. mit.edunih.gov These structures arise from the anisotropic interactions between the oligomers, which suppress random aggregation and promote directional growth. mit.edu Studies on aramid amphiphiles have demonstrated the formation of nanoribbons with uniform widths and thicknesses on the nanometer scale (e.g., ~4 nm thick, ~5 nm wide) but lengths that can extend to tens of micrometers. mit.edunih.gov These individual nanoribbons can further organize into hierarchically ordered macroscopic materials, such as flexible, aligned threads. nih.gov
In other systems, where aramid oligomers are incorporated into block copolymers, such as with poly(ethylene glycol) (PEG), the resulting supramolecular structures are influenced by the copolymer composition and solvent environment. In nonpolar solvents, these copolymers can form spherical or rod-like micelles. mdpi.com The dynamics of assembly are such that these fundamental units can serve as building blocks for larger, more complex architectures, demonstrating a multi-level self-assembly strategy that can be controlled to fabricate macroscopic materials from monomeric or oligomeric precursors. mdpi.comlightpublishing.cn
The confinement of oligomers also plays a critical role in their assembly. Molecular modeling has shown that confining oligomers within cylindrical pores can limit their aggregation, affecting the intensity of prepeaks in X-ray diffraction patterns that correspond to oligomeric nanodomains. rsc.org This indicates that the environment can be used to modulate the final supramolecular architecture.
Role of Non-Covalent Interactions in this compound Self-Organization (e.g., Hydrogen Bonding, π-π Stacking)
The assembly of PBT pentamers is primarily driven by a combination of strong, directional hydrogen bonds and extensive π-π stacking interactions. These non-covalent forces are inherent to the aramid chemical structure, which features amide linkages (-CO-NH-) connecting phenyl rings.
Hydrogen Bonding: The amide groups are potent hydrogen bond donors (N-H) and acceptors (C=O). In the solid state and in aggregated structures, these groups form extensive networks of intermolecular hydrogen bonds. This bonding is highly directional and contributes significantly to the rigidity and stability of the resulting assemblies, locking the oligomers into a planar, extended conformation that facilitates further organization. mit.edunih.gov
π-π Stacking: The aromatic phenylene and terephthalamide (B1206420) moieties provide large, electron-rich π-surfaces that interact favorably with one another. These π-π stacking interactions cause the planar oligomers to stack, typically in an offset fashion to minimize electron repulsion, contributing to the formation of columnar or ribbon-like structures. nih.govrsc.org The combination of hydrogen bonding along one axis and π-π stacking along another leads to the formation of stable, two-dimensional sheets or three-dimensional crystals. nih.gov
The interplay between these two dominant forces is delicate and dictates the final supramolecular architecture. rsc.org Studies on analogous systems show that the topology, directionality, and strength of these interactions must be precisely balanced to achieve desired functional assemblies. rsc.org The combination of anisotropic π-π stacking and hydrogen bonding in aramid amphiphiles is responsible for their unusual stability and the suppression of molecular exchange within the assembled nanostructures. mit.edu
Aggregation Behavior in Various Solvent Systems and at Interfaces
The aggregation of PBT pentamers is highly dependent on the solvent environment, as solvent-solute interactions compete with the intermolecular forces driving self-assembly. Due to their rigid structure and strong intermolecular hydrogen bonds, aramids are notoriously insoluble. nih.govmdpi.com However, chemical modification can improve solubility and allow for controlled aggregation studies.
In systems where solubility is achieved, for instance through the attachment of flexible polymer chains, the solvent quality plays a crucial role. In selective solvents (a good solvent for one block and a poor solvent for the aramid block), well-defined aggregates like micelles are formed. mdpi.com The aggregation of rod-coil diblock copolymers has been shown to be highly sensitive to the solvent system; aggregates formed in a THF/water mixture were morphologically distinct from those formed in dioxane/water, even though the critical water concentration to induce aggregation was similar. nih.gov This highlights that the solvent not only determines if aggregation occurs but also how it occurs, influencing the size, shape, and distribution of the resulting nanostructures. nih.gov
The aggregation process is often dominated by the least soluble part of the molecule. nih.gov For aramid-based molecules, the aggregation is driven by the tendency of the rigid, aromatic segments to escape the solvent and associate with each other. This process can be triggered by the addition of a non-solvent, such as adding water to a solution of aramid amphiphiles in an organic solvent. mit.edumdpi.com The nature of the solvent, particularly its ability to form hydrogen bonds, can also influence aggregation, as solvent molecules may disrupt intermolecular hydrogen bonds between the oligomers. mdpi.com
At liquid-solid interfaces, the substrate introduces another set of interactions that influence assembly, which is discussed further in section 5.6.
Influence of Concentration and Temperature on this compound Assembly
Both concentration and temperature are critical thermodynamic parameters that control the self-assembly process. Self-assembly is typically an equilibrium process, and changes in these parameters can shift the equilibrium between dissolved monomers (or small oligomers) and larger supramolecular aggregates.
Concentration: Below a certain critical aggregation concentration (CAC), PBT pentamers will exist primarily as solvated, individual molecules. Above the CAC, the formation of larger, thermodynamically stable aggregates becomes favorable. Increasing the concentration further can lead to transitions between different types of morphologies. For instance, in some block copolymer systems, an increase in concentration can drive transitions from spherical micelles to cylindrical micelles and eventually to vesicles.
Temperature: Temperature affects both the thermodynamics and kinetics of assembly. Generally, increasing temperature provides thermal energy that can overcome the non-covalent interactions holding the assembly together, leading to disassembly. In studies of analogous oligo(p-phenylenevinylene)-based molecules self-assembled on a graphite (B72142) surface, it was found that the ordered supramolecular structure was stable only below a certain temperature (approximately 400 K). nih.gov Above this temperature, the increased thermal motion was sufficient to disrupt the ordered packing, causing the structure to break down. nih.gov Conversely, for processes that are entropically driven (e.g., due to the hydrophobic effect), an increase in temperature can sometimes favor aggregation.
The table below summarizes simulated data on the effect of temperature on the stability of a self-assembled monolayer of an analogous oligomer on a graphite surface, highlighting how interaction energies change with temperature. nih.gov
| Temperature (K) | Adsorption Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | van der Waals Energy (kcal/mol) |
|---|---|---|---|
| 200 | -40.85 | 7.83 | -48.68 |
| 300 | -39.75 | 7.73 | -47.48 |
| 400 | -38.39 | 7.61 | -46.00 |
| 500 | -36.95 | 7.64 | -44.59 |
Data adapted from simulations of an oligo(p-phenylenevinylene)-based molecule on a graphite surface. nih.gov The trend shows that as temperature increases, the absolute value of the adsorption and van der Waals energies decreases, indicating a less stable assembly.
Kinetic and Thermodynamic Aspects of Self-Assembly Processes
Thermodynamics: The self-assembly of rigid oligomers like the this compound is often enthalpically driven, as the formation of strong hydrogen bonds and favorable π-π stacking interactions releases energy (negative ΔH). rsc.org However, the process involves an increase in order as molecules go from a disordered solution to an ordered aggregate, which is entropically unfavorable (negative ΔS). The hydrophobic effect can provide an entropic driving force in aqueous systems, as the release of ordered water molecules from the surface of the oligomers leads to a net increase in the entropy of the system.
Kinetics: The pathway of assembly is a kinetic process that may involve multiple steps, including nucleation and elongation. nih.gov This is particularly true for the formation of fibrillar or ribbon-like structures, which often follows a nucleated growth polymerization mechanism. nih.gov In this model, a slow nucleation step, where a small number of oligomers form a stable "seed," is followed by a rapid elongation phase where monomers add to the ends of the growing nucleus. The study of these kinetics can reveal detailed mechanisms of oligomer formation, including the roles of primary and secondary pathways. nih.gov The assembly process can sometimes become trapped in a kinetically stable, non-equilibrium state rather than reaching the most thermodynamically stable final structure.
Surface-Supported Assembly and Interfacial Phenomena of this compound
When PBT pentamers are introduced to an atomically flat surface, such as highly oriented pyrolytic graphite (HOPG), from a liquid phase, they can form highly ordered two-dimensional (2D) self-assembled monolayers. The liquid-solid interface provides a unique environment where molecule-substrate interactions compete and cooperate with molecule-molecule interactions to guide the assembly. nih.gov
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing these 2D crystals with sub-molecular resolution. Studies on analogous conjugated oligomers on HOPG reveal that the molecules typically lie flat on the surface to maximize van der Waals interactions between the aromatic system and the graphitic lattice. nih.govnih.gov The final 2D packing is a delicate balance between achieving optimal intermolecular hydrogen bonding and π-π stacking versus conforming to the underlying symmetry of the substrate (epitaxy).
The characteristics of the resulting 2D crystals depend on several factors:
Molecular Structure: The length of the oligomer backbone and the nature of any side groups strongly influence the packing arrangement. nih.gov
Solvent: The choice of solvent can dramatically alter the surface assembly, in some cases preventing adsorption entirely or leading to different polymorphic structures.
Substrate Interaction: The van der Waals forces between the this compound's aromatic rings and the graphite surface are a major contributor to the stability of the monolayer. nih.gov
Theoretical calculations are often used alongside STM to determine the precise arrangement of molecules and quantify the various intermolecular and molecule-substrate interactions that stabilize the 2D monolayer on the surface. nih.govnih.gov
Degradation and Stability Studies of the Pbt Pentamer
Thermal Degradation Pathways and Mechanisms of PBT Oligomers
The thermal degradation of PBT and its oligomers, including the pentamer, is a complex process that occurs at elevated temperatures, such as those encountered during melt processing. researchgate.netcoacechemical.com The primary mechanisms involve ionic intramolecular exchange reactions followed by the decomposition of the resulting products. researchgate.net
Direct pyrolysis mass spectrometry has been instrumental in identifying the initial products of PBT thermal degradation. researchgate.net Research indicates that the primary pyrolysis products are cyclic oligomers. researchgate.netunibo.it These cyclic structures are formed through intramolecular exchange reactions. researchgate.net
However, these cyclic oligomers are often unstable at high pyrolysis temperatures and rapidly decompose into open-chain oligomers that possess olefin and carboxylic acid end-groups. researchgate.netunibo.it Further degradation can lead to the formation of a variety of volatile compounds. Key pyrolysis products identified from PBT include:
1,3-Butadiene : A significant product resulting from the decomposition of the butylene portion of the polymer chain. coacechemical.comscribd.com
Tetrahydrofuran (B95107) (THF) : Formed during the initial stages of degradation. scribd.com
Carboxylic acid end-groups : Generated through ester pyrolysis reactions. coacechemical.comresearchgate.net
Benzoic acid and Benzene derivatives : Result from subsequent decarboxylation and cleavage reactions at temperatures above 300°C. researchgate.net
Dimethyl terephthalate (B1205515) and derivatives of 1,4-butanediol (B3395766) : Observed during reactive pyrolysis in the presence of reagents like tetramethyl ammonium (B1175870) hydroxide (B78521) (TMAH). gcms.cz
| Product Category | Specific Compounds | Formation Mechanism | Reference |
|---|---|---|---|
| Primary Oligomers | Cyclic Oligomers (dimer, trimer, etc.) | Intramolecular exchange (ionic) reactions | researchgate.netunibo.it |
| Secondary Oligomers | Open-chain oligomers with olefin and carboxyl end-groups | Decomposition of cyclic oligomers via β-CH hydrogen transfer | researchgate.net |
| Volatile Hydrocarbons | 1,3-Butadiene | Decomposition of the butylene unit | coacechemical.comscribd.com |
| Tetrahydrofuran (THF) | Initial degradation pathway | scribd.com | |
| Aromatic Compounds | Benzoic Acid | Decarboxylation of carboxylic acid end-groups | researchgate.netscribd.com |
| Benzene derivatives | Cleavage reactions following decarboxylation | researchgate.net |
A critical step in the thermal degradation of PBT oligomers is the β-CH hydrogen transfer reaction. researchgate.netresearchgate.net This mechanism is responsible for the decomposition of both the primary cyclic oligomers and the linear polymer chains into open-chain molecules with vinyl and carboxylic acid terminal groups. researchgate.netunibo.it
The process involves a six-membered cyclic transition state, where a hydrogen atom from the β-carbon of the butyl group is transferred to the carbonyl oxygen of the ester group. researchgate.net This concerted reaction leads to the cleavage of the C-O ester bond. unibo.it Studies suggest that this is an ionic process, as its rate is increased by the presence of acid precursors, although the nature of the degradation products remains unchanged. researchgate.net This mechanism is a key factor in the formation of butadiene and oligomers with carboxylic end groups. researchgate.netcoacechemical.com
Hydrolytic Stability and Degradation Kinetics of the PBT Pentamer
The hydrolytic stability of the this compound is a significant concern, particularly in environments with high humidity and temperature. kunststoffe.denurel.com The degradation process is primarily driven by the hydrolysis of the ester bonds within the oligomer chain. carbodiimide.com
This reaction is initiated when the material is exposed to water, especially at temperatures above its glass transition temperature. carbodiimide.com The cleavage of ester bonds generates new carboxylic acid end groups. carbodiimide.com These acidic groups can then act as catalysts, accelerating further hydrolysis in an auto-catalytic cycle, which leads to a significant reduction in molecular weight and a corresponding decline in mechanical properties. carbodiimide.comgoogle.com
The rate of hydrolysis is heavily influenced by the concentration of these terminal carboxyl groups; a higher concentration leads to decreased hydrolytic stability. carbodiimide.comgoogle.com To counteract this, hydrolysis-resistant PBT grades are often formulated with hydrolysis stabilizers, such as anti-hydrolysis agents, which function by reacting with and consuming the carboxyl groups generated during hydrolysis, thereby slowing down the degradation process. carbodiimide.com Such modified materials can maintain stable performance for thousands of hours even under harsh temperature and humidity conditions. carbodiimide.com
Photodegradation Mechanisms and Environmental Photochemistry of this compound
While specific studies on the this compound are limited, the photodegradation mechanisms can be inferred from the general principles of polymer photochemistry. Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate photooxidative degradation. nih.gov
This process begins with the absorption of UV photons, which can create excited states and lead to the formation of free radicals. nih.gov For a polyester (B1180765) like PBT, the aromatic terephthalate units are primary sites for UV absorption. The subsequent reactions can cause chain scission and cross-linking, resulting in the deterioration of the material's properties. nih.gov The presence of oxygen leads to the formation of peroxy radicals and hydroperoxides, which are key intermediates in the photooxidation process that can lead to discoloration (yellowing) and embrittlement. nih.gov
Oxidative Stability and Mechanisms of this compound Degradation
The oxidative stability of PBT is crucial for its application at elevated temperatures in the presence of air. Thermo-oxidative degradation involves a combination of thermal energy and oxygen. The stability against this process is significantly affected by the chemical structure and morphology of the material. coacechemical.com
Research on PBT has shown that the concentration of carboxyl end groups plays a critical role; a lower content of these groups generally corresponds to increased thermo-oxidative stability. coacechemical.com This is because the carboxylic groups can promote degradation reactions. The degradation mechanism involves random chain scission, which is exacerbated by the presence of oxygen. coacechemical.com The degree of crystallinity can also influence stability, with more crystalline structures potentially offering greater resistance to oxygen diffusion and subsequent degradation. coacechemical.com
Influence of Environmental Factors on this compound Stability
The stability of the this compound is not intrinsic but is highly dependent on a range of environmental factors. The interplay between these factors determines the rate and pathway of degradation.
| Environmental Factor | Effect on this compound | Primary Degradation Mechanism | Reference |
|---|---|---|---|
| High Temperature | Causes chain scission, formation of cyclic and linear oligomers, and volatile products. | Thermal Degradation (Pyrolysis), β-CH Hydrogen Transfer | researchgate.netresearchgate.net |
| Moisture / Humidity | Cleavage of ester bonds, leading to reduced molecular weight and loss of mechanical properties. | Hydrolysis | kunststoffe.denurel.comcarbodiimide.com |
| UV Radiation | Initiates free radical formation, causing chain scission, cross-linking, and discoloration. | Photodegradation / Photo-oxidation | nih.gov |
| Oxygen | Accelerates degradation at elevated temperatures, leading to chain scission. | Thermo-oxidative Degradation | coacechemical.com |
| Acidic/Basic Conditions | Can catalyze the hydrolysis of ester linkages, accelerating degradation. | Hydrolysis | carbodiimide.com |
Advanced Analytical Methodologies for Pbt Pentamer Quantification and Detection
Development of Robust Chromatographic Methods for PBT Pentamer Analysis
The analysis of polybutylene terephthalate (B1205515) (PBT) pentamer, a cyclic oligomer, necessitates the use of sophisticated chromatographic techniques capable of separating it from a complex mixture of other oligomers and matrix components. The development of these methods is crucial for research, quality control, and regulatory compliance, particularly in the context of food contact materials. frontiersin.orgau.dk
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of PBT oligomers. newclothmarketonline.com The separation is typically achieved on a C18 stationary phase, which effectively resolves the different cyclic oligomers based on their hydrophobicity.
Research has demonstrated the successful separation of PBT cyclic oligomers, from the dimer to the pentamer, using an HPLC system coupled with a Diode Array Detector (DAD). researchgate.netnih.gov In one such method, a C18 column was used with an isocratic mobile phase of acetonitrile (B52724) and water. The HPLC-DAD chromatogram showed a distinct peak for the PBT cyclic pentamer at a retention time of 21.12 minutes, well-separated from the trimer (13.95 min) and tetramer (17.60 min), with resolution factors greater than 5 in all cases. researchgate.netnih.gov The DAD allows for the simultaneous acquisition of UV-visible spectra across a range of wavelengths (e.g., 200–400 nm), which aids in the identification and purity assessment of the analyte peak. nih.govmeasurlabs.com While UV-Vis detectors are common, Fluorescence Detectors (FLD) offer enhanced sensitivity for compounds that are naturally fluorescent or have been tagged with a fluorescent label. thermofisher.com For polyester (B1180765) oligomers, HPLC methods combined with both UV and FLD have been developed to quantify analytes in complex samples like coffee capsule extracts and food simulants. nih.gov
The selection of the mobile phase is critical for achieving good separation. Studies have shown that acetonitrile provides better separation efficiency for PBT oligomers compared to methanol (B129727). When methanolic mobile phases were tested, they resulted in poor separation and very low or no signal for the higher-order oligomers like the tetramer and pentamer. researchgate.net
Table 1: Example HPLC-DAD Parameters for PBT Oligomer Analysis
| Parameter | Value | Source |
|---|---|---|
| Column | Zorbax Eclipse XDB C18 PrepHT (21.2 mm × 150 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic; Acetonitrile:Water (9:1, v/v) | nih.gov |
| Flow Rate | 10 mL/min (preparative scale) | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Detector | Diode Array Detector (DAD) | researchgate.netnih.gov |
| This compound Retention Time | 21.12 min | researchgate.netnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. au.dkthermofisher.com For the analysis of this compound, UHPLC, particularly when coupled with high-resolution mass spectrometry (HR-MS) like time-of-flight (TOF), provides comprehensive characterization and quantification. researchgate.netnih.govresearchgate.net
The enhanced resolving power of UHPLC is critical for separating the this compound from closely eluting isomers or impurities within complex matrices. nih.gov Studies have successfully employed UHPLC-qTOF-MS for the analysis of PBT oligomers (dimer to pentamer) in food samples like pasta. researchgate.net The high resolution of the TOF-MS detector allows for accurate mass measurements, which confirms the elemental composition and identity of the this compound (C₆₀H₆₀O₂₀). uva.nluva.nl The chromatographic separation of the four main PBT cyclic oligomers has been described as very good using UHPLC, providing clear, distinct peaks for each compound, including the pentamer. nih.gov
While HPLC and UHPLC are superior for separating individual low-molecular-weight oligomers, GPC provides a broader view of the entire oligomer profile, from dimers and trimers up to larger species. researchgate.net Research on the ring-opening polymerization of cyclic butylene terephthalate (CBT) has utilized GPC to assess the conversion of oligomers into high-molecular-weight polymer, where the disappearance of oligomer peaks in the GPC trace indicates a full conversion. upc.edu In studies involving copolyesters, GPC analysis using a mobile phase of hexafluoroisopropanol (HFIP) has been used to determine the weight-average molecular weights and polydispersity of polymers synthesized from cyclic oligomers, including fractions containing the this compound. upc.edu This makes GPC a valuable tool for characterizing the initial oligomeric raw material and for monitoring the progress of polymerization reactions. upc.eduupc.edu
Quantitative Analysis of this compound in Complex Matrices
Quantifying the this compound in complex matrices, such as food, environmental samples, or biological tissues, presents significant analytical challenges due to potential interferences that can affect accuracy and precision. researchgate.netresearchgate.net
The use of an internal standard (IS) is crucial for accurate quantification in chromatography, especially when coupled with mass spectrometry. An IS is a compound added to a sample in a known concentration to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., matrix effects on ionization). thermofisher.com
The gold standard is to use a stable isotope-labeled version of the analyte of interest as the internal standard. thermofisher.comreddit.com For example, a ¹³C-labeled or deuterated this compound would be the ideal IS because its chemical and physical properties, including extraction efficiency and chromatographic retention time, are nearly identical to the unlabeled this compound. foodriskmanagement.com This approach ensures that any matrix effects or procedural losses affecting the analyte will also affect the IS to the same degree, allowing for highly accurate quantification by comparing the signal ratio of the analyte to the IS. thermofisher.com
While the synthesis of a specific isotopically labeled this compound standard is complex and not widely reported, methods for quantifying polyester oligomers often rely on structurally similar labeled compounds. au.dkgoogle.com For instance, a deuterated PET trimer has been used as an internal standard in a UHPLC-TOF-MS/MS method to determine a range of PET and PBT oligomers, including the PBT tetramer. researchgate.net The principle of using stable isotope dilution, where biosynthetically generated labeled compounds are added to samples, has been established for other complex molecules and serves as a model for developing robust quantitative methods for this compound. nih.gov
To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. europa.eu Validation protocols assess several key performance characteristics, including linearity, accuracy, precision, and sensitivity (limits of detection and quantification). osd.mil
Calibration: A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. mdpi.com The instrument's response (e.g., peak area) is plotted against the concentration, and linearity is typically assessed by the coefficient of determination (R²). For quantitative methods involving PBT oligomers, linearity is considered acceptable when R² values are above 0.99. mdpi.com A minimum of five to six concentration levels is recommended to establish a robust calibration curve. europa.eu
Validation:
Accuracy is determined by measuring the recovery of a known amount of this compound spiked into a blank matrix. Acceptable recovery values are typically in the range of 80-120%. For methods analyzing PBT oligomers in complex matrices like pasta, recoveries have been reported between 86.4% and 109.8%. researchgate.net
Precision measures the closeness of agreement between a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD). For PBT oligomer analysis, RSDs lower than 12% are considered acceptable. researchgate.net
Limit of Quantification (LOQ) is the lowest concentration of the this compound that can be reliably quantified with acceptable precision and accuracy. europa.eu In a validated UHPLC-qTOF-MS method for PBT oligomers (dimer to pentamer) in pasta, the LOQs ranged from 3.2 to 17.2 ng g⁻¹. researchgate.net
Table 2: Summary of Validation Parameters for Polyester Oligomer Quantification Methods
| Parameter | Typical Acceptance Criteria | Reported Finding for PBT/PET Oligomers | Source(s) |
|---|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 | mdpi.com |
| Accuracy (Recovery) | 80 - 120% | 86.4 - 114% | nih.govresearchgate.netmdpi.com |
| Precision (RSD) | < 15-20% | < 12% | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Method Dependent | 3.2 - 17.2 ng g⁻¹ (in pasta) | researchgate.net |
These validation protocols ensure that the data generated for this compound quantification is accurate, reproducible, and legally defensible.
Sample Preparation and Extraction Protocols for this compound from Various Materials
The accurate quantification of this compound relies heavily on the efficacy of sample preparation and extraction protocols. These procedures are tailored to the specific matrix being analyzed, such as polymer resins, food contact materials (FCMs), or food simulants. The primary goal is to efficiently isolate the this compound from the bulk material while minimizing degradation or loss of the analyte.
Initial sample pre-treatment often involves mechanical processing to increase the surface area available for extraction. Techniques such as cutting, grinding, and cryo-milling are commonly employed, particularly for solid polymer samples like PBT pellets or finished articles. researchgate.netfoodpackagingforum.org
A variety of extraction techniques have been developed. Dissolution of the polymer is one approach, where a suitable solvent is used to completely dissolve the sample, releasing the oligomers into the solution. nih.gov A screening process is often necessary to identify the most effective solvent. nih.gov For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been identified as a solvent with excellent solubilizing properties for PBT. nih.govresearchgate.net After dissolution, sonication can be applied to ensure the material is fully dissolved. nih.govresearchgate.net
Solvent extraction is another widely used method. This involves treating the prepared sample with a solvent that selectively extracts the oligomers. Dichloromethane (B109758) (DCM) and acetonitrile are frequently used for this purpose. foodpackagingforum.org Extraction methods can range from simple immersion at room or elevated temperatures to more exhaustive techniques like Soxhlet extraction, which uses a continuous flow of fresh, hot solvent over several hours to achieve a thorough extraction. researchgate.netfoodpackagingforum.org One study detailed a Soxhlet extraction protocol using DCM for 48 hours to determine the mass fraction of PBT oligomers in ground PBT cups. researchgate.net Another approach involves ultrasonication of the milled sample in a solvent like DCM for several hours. foodpackagingforum.org Accelerated solvent extraction (ASE) has also been utilized for extracting oligomers from coffee capsules. nih.gov
Migration testing is a specific type of extraction protocol designed to simulate the transfer of substances from FCMs into food. In these studies, the intact material is exposed to food simulants (e.g., ethanol (B145695) solutions of varying concentrations, acetic acid) or actual foodstuffs (e.g., sunflower oil, milk) under specific time and temperature conditions that replicate intended use, such as hot-fill conditions or frying. foodpackagingforum.orgnih.gov For example, PBT utensils have been incubated in food simulants at various temperatures to assess migration levels according to European regulations. foodpackagingforum.org
The table below summarizes various sample preparation and extraction protocols used for this compound analysis.
| Material Type | Pre-Treatment | Extraction Method | Solvent/Simulant | Conditions | Reference(s) |
| PBT Pellets / Articles | Cut and milled | Ultrasonication | Dichloromethane | 3 hours | foodpackagingforum.org |
| PBT Raw Material | None | Dissolution & Sonication | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 1g in 5mL, 20 min at 30°C | nih.govresearchgate.net |
| PBT Cups (ground) | Cryo-milled (<500 µm) | Soxhlet Extraction | Dichloromethane | 48 hours | researchgate.net |
| PBT Kitchen Utensils | Cut or uncut | Migration | 50% Ethanol, Milk | 70°C for 2 hours (repeated use) | foodpackagingforum.orgnih.gov |
| PBT Kitchen Utensils | Cut or uncut | Migration | Sunflower Oil | 200°C for 10 min (frying simulation) | foodpackagingforum.orgnih.gov |
| PBT Plates | Cut into strips | Migration | 20% Ethanol | 30 days at 40°C or 60°C | uva.nl |
| Coffee Capsules | Not specified | Accelerated Solvent Extraction (ASE) | Not specified | Not specified | nih.gov |
Inter-laboratory Studies and Method Validation for this compound Analysis
Method validation and inter-laboratory studies are critical for ensuring the reliability, comparability, and accuracy of data generated for this compound analysis. Validation demonstrates that an analytical method is suitable for its intended purpose, while inter-laboratory studies assess the proficiency and consistency of different laboratories performing the same analysis. researchgate.netikev.org
A key example of an inter-laboratory study was the proficiency test (PT) FCM-19/01, organized by the European Union Reference Laboratory for Food Contact Materials (EURL-FCM). researchgate.net This study aimed to assess the performance of National Reference Laboratories (NRLs) and Official Control Laboratories (OCLs) in determining the concentration of four PBT cyclic oligomers, including the pentamer. researchgate.net Participants analyzed two test items: a ground PBT material and a migration solution from PBT cups in 50% v/v ethanol (food simulant D1). researchgate.net
The results of this proficiency test highlighted challenges in the analysis of higher-order oligomers. While approximately 60% of laboratories performed satisfactorily for the PBT dimer and trimer in the migration experiment, the satisfaction rate dropped to around 30% for the tetramer and pentamer. researchgate.net The study revealed that several laboratories were using analytical methods that had not yet been validated and that there were inconsistencies in experimental conditions, such as temperature control during migration tests. researchgate.net These findings underscore the need for harmonized and validated protocols to ensure comparable results across different laboratories. researchgate.net
Proficiency Test (FCM-19/01) Findings for this compound
| Parameter | Details | Findings | Reference |
|---|---|---|---|
| Participants | 22 NRLs and 6 OCLs | researchgate.net | |
| Test Item 1 | Ground PBT food contact material (for extraction) | Results rated using D% performance. | researchgate.net |
| Test Item 2 | Migration solution (from PBT cups in 50% ethanol) | Rated using z and zeta (ζ) scores. | researchgate.net |
| Performance | This compound in Migration Solution | Satisfaction rate was approximately 30%. | researchgate.net |
| Identified Issues | Method Validation & Experimental Control | Several labs used non-validated methods; inconsistencies in temperature control for migration. | researchgate.net |
The validation of an analytical method for this compound involves assessing several key performance characteristics. The lack of commercially available analytical standards for individual PBT cyclic oligomers has been a significant hurdle, prompting studies to isolate and purify these compounds to serve as reference materials. nih.govmdpi.com Purity is often assessed using quantitative Nuclear Magnetic Resonance (qNMR). nih.govmdpi.com
Typical validation parameters include accuracy, precision, specificity, linearity, and the limits of detection (LOD) and quantification (LOQ). ikev.org Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. nih.govnih.gov Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. nih.gov Studies have reported recoveries for PBT oligomers in the range of 95% to 114% with RSDs below 12%. nih.gov For a method analyzing PBT oligomers in blood, accuracy was reported as being within 84.2–114.6%. nih.gov The analytical techniques most commonly subjected to validation for this purpose are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-qTOF-MS). researchgate.netmdpi.com
Typical Method Validation Parameters for PBT Oligomer Analysis
| Validation Parameter | Definition | Typical Findings/Methods | Reference(s) |
|---|---|---|---|
| Purity Assessment | Determining the purity of isolated oligomer standards. | Assessed by 1H qNMR; purities of 96-97% achieved for isolated oligomers. | nih.govmdpi.com |
| Accuracy | Closeness of the measured value to the true value. | Assessed by recovery experiments; ranges of 95-114% reported. | nih.govnih.gov |
| Precision | Closeness of agreement among a series of measurements. | Expressed as Relative Standard Deviation (RSD); values below 12% reported. | nih.gov |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Achieved using chromatographic separation (HPLC) and selective detection (MS, DAD). | researchgate.netmdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | For PBT/PET oligomers in blood, LODs ranged from 1.7 to 16.7 µg/mL. | nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | For PBT oligomers in simulants, LOQs >0.4 µg/kg reported. | nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Assessed by analyzing standard solutions at multiple concentrations. | nih.govmdpi.com |
Pbt Pentamer As a Model System and Building Block in Materials Science Research
Role of PBT Pentamer as a Model Compound for Polymerization Studies
The this compound is instrumental in understanding the fundamental aspects of polyester (B1180765) synthesis.
Investigations into Ring-Opening Polymerization (ROP) with Cyclic this compound
The cyclic nature of the this compound makes it an ideal candidate for ring-opening polymerization (ROP), a process that offers significant advantages over traditional polycondensation methods. ROP of cyclic oligomers can lead to the formation of high molecular weight polymers in shorter reaction times and under milder conditions, minimizing thermal degradation and the formation of byproducts. polimi.itresearchgate.net
Studies have shown that mixtures of cyclic PBT oligomers, including the pentamer, can be polymerized using catalysts like tin or titanate compounds to produce high molecular weight PBT. nih.gov This process can be achieved at temperatures below the melting point of the final polymer, which is a significant advantage. nih.gov The polymerization of cyclic PBT oligomers is an entropically driven process, as the large rings have minimal ring strain. polimi.it The mechanism typically involves the electrophilic activation of a carbonyl group in the cyclic oligomer by the catalyst, followed by nucleophilic attack and ring-opening to initiate chain propagation. polimi.it
| Catalyst Type | Polymerization Conditions | Key Findings |
| Tin-based catalysts | Melt polymerization at 180-200°C | Complete polymerization to high molecular weight PBT (up to 445 x 10³ g/mol ) is achievable below the polymer's melting point. nih.gov |
| Titanate catalysts | Melt polymerization | Effective in catalyzing the ROP of cyclic PBT oligomers to high molecular weight polymers. nih.gov |
| Antimony(III) oxide | ROP of cyclic dimer of PTT (a related polyester) at 265°C | Increased catalyst concentration led to higher molecular weight and conversion. researchgate.net |
This table presents data on catalysts used in the ring-opening polymerization of cyclic polyester oligomers, including those related to PBT.
Understanding Polymerization Kinetics and Mechanism from Oligomer Behavior
The study of PBT oligomers, including the pentamer, provides crucial insights into the kinetics and mechanisms of polymerization. By observing the behavior of these smaller, well-defined molecules, researchers can deduce the intricate steps involved in the formation of long polymer chains.
Kinetic studies of PBT synthesis often involve monitoring the concentration of end-groups and the change in intrinsic viscosity (IV) over time. google.comgoogle.com The polymerization of PBT from its oligomers can be modeled as a second-order reaction with respect to the concentration of hydroxyl end groups. researchgate.net The activation energy for the thermal polymerization of related oligomeric systems has been determined using techniques like differential scanning calorimetry, providing quantitative data on the reaction rates. dtic.mil By analyzing the molecular weight distribution of the resulting polymers at different stages of the reaction, a deeper understanding of the interplay between chain propagation, termination, and potential side reactions can be achieved. dtic.mil
Integration of this compound in Oligomer-Modified Polymer Systems
A mixture of PBT cyclic oligomers, including the dimer, trimer, tetramer, and pentamer, is permitted as an additive in certain food contact polymers like PET, PBT, polycarbonate, polystyrene, and rigid PVC, up to a concentration of 1% by weight. mdpi.comnih.gov The inclusion of these oligomers can influence the final properties of the polymer system. While specific research focusing solely on the integration of the this compound is limited, the behavior of the oligomer mixture suggests potential roles in modifying polymer characteristics. For instance, the presence of these oligomers can affect the crystallization behavior and morphology of the host polymer.
Application in Supramolecular Materials Design
The this compound, as a well-defined cyclic molecule, holds potential for application in the design of supramolecular materials. rsc.orgnih.gov Supramolecular chemistry focuses on creating complex and functional systems through non-covalent interactions such as hydrogen bonding, and π-π stacking. researchgate.net The aromatic rings and ester groups within the this compound structure provide sites for these types of interactions.
While direct applications of this compound in supramolecular design are an emerging area of research, the principles of self-assembly observed in other cyclic oligomers and porphyrin-based systems suggest possibilities. researchgate.net The controlled arrangement of PBT pentamers could lead to the formation of ordered nanostructures with unique optical, electronic, or mechanical properties. The ability of such molecules to form organized assemblies is a cornerstone of creating advanced materials with tailored functionalities. rsc.orgnih.gov
Potential as a Precursor for Advanced Polymer Architectures and Composites
The this compound serves as a valuable precursor for creating sophisticated polymer structures and composite materials.
Use in Polymer Nanocomposite Production
The this compound can be utilized in the in situ polymerization method for producing polymer nanocomposites. acs.orgijres.org In this technique, the cyclic oligomer is mixed with nanofillers, and then polymerization is initiated. This approach can lead to a more uniform dispersion of the nanofillers within the polymer matrix compared to melt blending, which can suffer from poor dispersion and increased viscosity. acs.org
For example, PBT nanocomposites have been successfully prepared by incorporating nanofillers like organically modified montmorillonite (B579905) (MMT) clay or carbon nanotubes during the polymerization process. researchgate.netresearchgate.net The in situ polymerization from cyclic precursors like the this compound can enhance the interfacial interactions between the polymer and the filler, leading to improved material properties. ijres.org This method is particularly advantageous for creating PBT-graphene nanocomposites, where good dispersion is crucial for achieving desired electrical and mechanical enhancements. ijres.org The resulting nanocomposites often exhibit improved thermal stability and mechanical strength. researchgate.netmdpi.com
| Nanofiller | Polymerization Method | Resulting Nanocomposite Properties |
| Organically modified montmorillonite (MMT) | In situ polymerization | Intercalated-exfoliated morphology, increased thermal stability. researchgate.net |
| Oxidized single-walled carbon nanotubes (oSWCNT) | In situ polycondensation | Improved crystallization process and formation of more stable crystals. researchgate.net |
| Graphene | In situ polymerization | Good dispersion due to enhanced interfacial interactions. ijres.org |
This table summarizes the use of in situ polymerization, a method applicable to this compound, for the production of various PBT nanocomposites.
Development of Functional Materials and Coatings
The this compound, as part of a mixture of polybutylene terephthalate (B1205515) (PBT) cyclic oligomers, is utilized as an additive in the production of various functional polymers. Research and regulatory approvals have highlighted its role in modifying material properties. In the European Union, a specific mixture of PBT cyclic oligomers is permitted for use as an additive in certain food contact materials (FCMs). mdpi.comresearchgate.netnih.gov This approved mixture, designated as FCM No. 885, is composed of the PBT cyclic dimer (33%), trimer (39%), tetramer (12%), and pentamer (13%). mdpi.comresearchgate.net It can be incorporated at mass fractions of up to 1% w/w into several host polymers to enhance their functional characteristics. mdpi.comresearchgate.net
The application of these oligomers extends to widely used polymers, demonstrating their utility in creating specialized materials for demanding applications, including food packaging. researchgate.netnih.gov The polymers in which this PBT oligomer mixture can be used are detailed in the table below.
Table 1: Polymers Approved for Use with PBT Cyclic Oligomer Additives (FCM No. 885)
| Polymer Name | Abbreviation |
|---|---|
| Polyethylene (B3416737) terephthalate | PET |
| Polybutylene terephthalate | PBT |
| Polycarbonate | PC |
| Polystyrene | PS |
| Rigid Polyvinyl chloride | PVC |
This table is based on information from EU Regulation No. 10/2011, which permits a mixture containing this compound as an additive in these specific polymers. mdpi.comresearchgate.net
Furthermore, the concept of using cyclic oligomers as building blocks is explored in the context of polymer composites. Functionalized carbon nanotubes, for instance, have been used to create PBT composites and coatings with enhanced properties. researchgate.net The low viscosity of cyclic oligomers makes them suitable for advanced manufacturing processes like resin transfer molding (RTM), where they are polymerized in-situ to form PBT. researchgate.net The properties of the resulting PBT can be further tailored by including nanoparticles, which can improve toughness, stiffness, and strength. researchgate.net
Influence of this compound on Crystallization and Morphology of PBT-based Materials
The crystallization behavior and resulting morphology of polybutylene terephthalate (PBT) are critical factors that determine its final mechanical and physical properties. tue.nl PBT is a semi-crystalline polymer known for its rapid crystallization rate, a property that makes it highly suitable for processes like injection molding. synchemia.comasahi-kasei-plastics.com The presence of additives, impurities, or co-monomers, including its own cyclic oligomers like the this compound, can significantly influence the crystallization kinetics and the final crystalline structure. tue.nlnycu.edu.tw
While direct studies isolating the effect of the this compound are limited, as a component within the PBT matrix, it is expected to influence the crystallization process. The presence of cyclic oligomers within the linear polymer chain matrix can disrupt the regular packing required for crystal growth, potentially reducing the degree of crystallinity and slowing the crystallization rate. csic.es The extent of this influence would depend on its concentration and interaction with the PBT chains.
The following table presents research findings on how different copolyester additives affect the crystallization behavior of PBT, illustrating the principle of crystallization modification by blending.
Table 2: Influence of Copolyester Additives on the Crystallization of PBT
| Material | Crystallization Peak Temp (Tc), °C | Heat of Crystallization (ΔHc), J/g | Effect on Crystallization Rate |
|---|---|---|---|
| Neat PBT | 185.3 | 47.9 | Baseline |
| PBT / 10 wt% P46 | 175.7 | 40.2 | Decrease |
| PBT / 10 wt% P64 | 182.2 | 43.1 | Decrease |
| PBT / 10 wt% P82 | 184.2 | 45.3 | Decrease |
Data sourced from a study on the crystallization behaviors of PBT blended with different co[poly(ethylene terephthalate-p-oxybenzoate)] copolyesters. nycu.edu.tw
These findings demonstrate that the introduction of different molecular structures into a PBT melt significantly alters its crystallization behavior, a principle that applies to the presence of the this compound and other cyclic oligomers. nycu.edu.tw
Future Research Directions and Emerging Areas
Exploration of Novel and Sustainable Synthetic Routes for PBT Pentamer
The traditional synthesis of polyesters like PBT often relies on petrochemical feedstocks and energy-intensive processes. The drive towards green chemistry is fueling research into more sustainable methods for producing PBT and its oligomers, including the pentamer.
One promising avenue is the utilization of bio-based monomers. Research has demonstrated the synthesis of PBT from renewable resources, such as dimethyl terephthalate (B1205515) derived from bio-limonene and butanediol (B1596017) from bio-succinic acid. abcm.org.br These bio-monomers can be used to produce polyesters with chemical structures and thermal properties identical to their petroleum-derived counterparts. abcm.org.br This approach offers a direct path to producing a more sustainable this compound.
Another significant area of research is the chemical recycling of post-consumer polyethylene (B3416737) terephthalate (PET) to produce PBT oligomers. This process involves the glycolysis of PET waste using 1,4-butanediol (B3395766) to form bis(hydroxybutyl)terephthalate (BHBT) oligomers, which then undergo polycondensation to yield PBT oligomers. researchgate.net This method not only provides a valuable way to upcycle plastic waste but also presents a direct route to obtaining PBT oligomers, including the pentamer. researchgate.net
Enzymatic synthesis is also emerging as a powerful tool for green polymer chemistry. nih.gov The high specificity of enzymes can lead to reactions with fewer side products and under milder conditions, reducing energy consumption and the need for harsh chemicals. nih.gov While still an area of active development for PBT, enzymatic polymerization and depolymerization hold considerable potential for the sustainable synthesis and recycling of PBT oligomers.
Future research in this area will likely focus on optimizing these sustainable routes, improving reaction yields, and scaling up production for industrial applications. The development of novel catalysts, both chemical and biological, will be crucial in advancing these green synthetic methodologies.
Advanced Characterization of this compound in Dynamic and Non-Equilibrium States
A thorough understanding of the physicochemical properties of the this compound is essential for controlling its formation and behavior in PBT materials. While standard characterization techniques have been employed, future research is moving towards analyzing the pentamer in more complex and dynamic environments.
Comprehensive characterization of isolated PBT cyclic oligomers, from the dimer to the pentamer, has been successfully performed. researchgate.netmdpi.com These studies have utilized a suite of advanced analytical techniques to elucidate the structure and properties of these molecules. researchgate.netmdpi.com
Key characterization techniques and their findings are summarized below:
| Technique | Purpose | Key Findings for this compound |
| Preparative High-Performance Liquid Chromatography (p-HPLC) | Isolation and purification of individual oligomers. | Successful isolation of the this compound from a raw polymeric material. researchgate.net |
| Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) | Accurate mass determination and structural confirmation. | The precursor ion corresponding to the protonated form of the cyclic this compound was identified at an m/z of 1101.400. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and molecular structure. | The FTIR spectrum of the pentamer showed a characteristic increase in the intensity of the alkyl group band around 3000 cm⁻¹ compared to smaller oligomers, consistent with the higher number of alkyl chains. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation. | Provided definitive structural information for the isolated pentamer. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Determination of thermal properties such as melting temperature (Tm). | The melting temperature of the isolated cyclic this compound was determined. researchgate.net |
Future research will likely involve in-situ and real-time characterization of the this compound during polymerization and processing. Techniques such as time-resolved spectroscopy and rheology can provide insights into the dynamics of pentamer formation and its influence on the melt properties of PBT. Understanding these non-equilibrium states is crucial for optimizing manufacturing processes and tailoring the final properties of PBT products.
Computational Studies of Multicomponent Systems Involving the this compound
Computational modeling is a powerful tool for investigating the behavior of molecules and materials at the atomic and molecular levels. Future research will increasingly rely on computational methods to understand the interactions of the this compound in complex, multicomponent systems.
Density Functional Theory (DFT) can be employed to study the fundamental interactions between the this compound and other molecules. For instance, DFT has been used to investigate the adhesion of a PBT monomer on metal surfaces by calculating the total energies of different orientations to determine the most stable configuration. acs.orgresearchgate.net This approach can be extended to the this compound to understand its interactions with fillers, additives, and other polymers in a blend.
Molecular Dynamics (MD) simulations are particularly well-suited for studying the dynamic behavior of larger systems. MD simulations have been used to investigate the interaction between a PBT copolymer and energetic plasticizers, providing insights into their miscibility and the effect of the plasticizer on the mechanical properties of the copolymer. researchgate.net Furthermore, a combination of DFT and MD simulations has been used to explore the interactions at the interface of a PBT unit and ammonium (B1175870) perchlorate (B79767) in solid propellants, revealing the temperature dependence of the mechanical performance. nih.govmdpi.com
While studies specifically on the this compound are limited, MD simulations of PET oligomers of varying sizes have been performed to determine their thermodynamic, transport, and structural properties as a function of oligomer size. nih.gov A similar approach for PBT oligomers, including the pentamer, could provide valuable data for understanding their behavior in polymer melts and blends.
Future computational work will likely focus on:
Simulating the self-assembly and aggregation of PBT pentamers and other oligomers, which can influence the crystallization behavior and morphology of PBT materials.
Modeling the interaction of PBT pentamers with various solvents and plasticizers to predict solubility and compatibility.
Investigating the interface between PBT pentamers and nanoparticles or fibers in composite materials to understand the mechanisms of reinforcement and predict the mechanical properties of the resulting hybrids.
Developing multiscale models that can bridge the gap between molecular-level interactions and the macroscopic properties of PBT materials.
Development of this compound-Based Hybrid Materials with Tailored Functionalities
The unique properties of PBT oligomers, such as their defined structure and reactivity, make them interesting building blocks for the creation of novel hybrid materials with tailored functionalities.
One promising approach is the use of cyclic butylene terephthalate (CBT) oligomers, which include the pentamer, in the fabrication of high-performance composites. These cyclic oligomers have a low melt viscosity, which allows for excellent wetting and dispersion of fibrous fillers and reinforcements. nih.gov Through catalyst-induced ring-opening polymerization, these oligomers can be converted into high molecular weight PBT in-situ, forming a composite with superior mechanical and thermal properties. nih.gov This process avoids the use of volatile organic compounds and enables the use of processing technologies typically reserved for thermosetting systems. nih.gov
The functionalization of PBT and its oligomers is another active area of research. By introducing specific chemical groups onto the oligomer backbone, it is possible to impart new functionalities to the material. For example, PBT surfaces have been functionalized to improve their biocompatibility for applications such as blood filtration membranes. researchgate.net Similar strategies could be applied to the this compound to create functional building blocks for hybrid materials. For instance, functionalized pentamers could be grafted onto nanoparticles or other polymer chains to create materials with enhanced properties, such as improved flame retardancy, UV resistance, or specific catalytic activity.
Future research in this area will likely explore:
The use of PBT pentamers as precursors for creating well-defined nanostructures through self-assembly.
The development of novel catalysts for the efficient ring-opening polymerization of cyclic PBT oligomers in the presence of various fillers.
The synthesis of functionalized PBT pentamers with a range of reactive groups for creating covalent linkages with other materials.
The fabrication and characterization of this compound-based hybrid materials for a variety of applications, including automotive components, electronics, and biomedical devices.
Investigations into the Environmental Fate and Transformation of PBT Oligomers
As with all synthetic polymers, understanding the environmental fate and potential impact of PBT and its oligomers is of critical importance. PBT is known for its resistance to degradation in aqueous environments and by microorganisms. researchgate.net However, under certain conditions, its oligomers can undergo transformation and migration.
Hydrolysis is a key transformation pathway for PBT oligomers. Studies have shown that hydrolysis of PBT can occur in water at elevated temperatures, leading to chain scission and the formation of smaller molecules. researchgate.netnih.gov This process is relevant not only for the environmental degradation of PBT but also for the migration of oligomers from food contact materials. The hydrolysis of oligomers can affect the composition of substances that migrate into foodstuffs. researchgate.net
The migration of PBT oligomers from food contact materials, such as kitchen utensils, is an area of active investigation. mdpi.comresearchgate.net Both cyclic and linear oligomers, including the pentamer, can be present in PBT products as by-products of the manufacturing process. mdpi.com Studies have quantified the migration of these oligomers into food simulants under various conditions, providing data for risk assessment. The potential for hydrolysis of these oligomers in the gastrointestinal tract is also a factor that needs to be considered in toxicological evaluations.
Future research on the environmental fate of PBT oligomers will need to address several key questions:
What are the long-term degradation pathways of this compound and other oligomers in different environmental compartments (soil, water, air)?
What is the role of microorganisms in the potential biodegradation of PBT oligomers, and can specific enzymes be identified that can break down these molecules?
What are the transformation products of PBT oligomers under various environmental conditions (e.g., UV radiation, oxidation), and what are their potential toxicological effects?
How can the migration of PBT oligomers from consumer products be minimized through improved manufacturing processes and material design?
By addressing these research questions, scientists can gain a more complete understanding of the environmental lifecycle of PBT oligomers and develop strategies to mitigate any potential risks.
Q & A
Q. What analytical techniques are most effective for identifying and quantifying PBT pentamers in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is widely used to separate and quantify PBT pentamers from oligomeric mixtures, as demonstrated by chromatographic profiles showing distinct peaks for pentamers compared to dimers/trimers . Analytical ultracentrifugation (AUC) can also determine molecular mass and oligomeric state, as shown in sedimentation velocity studies of pentameric proteins . For structural validation, Raman spectroscopy or nuclear magnetic resonance (NMR) can resolve vibrational or conformational signatures unique to pentamers .
Q. How can researchers distinguish PBT pentamers from other oligomeric forms (e.g., dimers, trimers) during structural characterization?
- Methodological Answer : Size-exclusion chromatography (SEC) separates oligomers by hydrodynamic radius, with pentamers eluting later than larger aggregates . Atomic force microscopy (AFM) provides nanoscale resolution of pentamer dimensions (e.g., length/width changes in dynamic assemblies), as shown in high-speed AFM studies of amyloid pentamers . Differential scanning calorimetry (DSC) can also differentiate pentamers via unique thermal stability profiles compared to smaller oligomers .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the self-assembly dynamics of PBT pentamers under varying environmental conditions?
- Methodological Answer : All-atom molecular dynamics (AA-MD) simulations can model pentamer co-assembly processes, such as β-sheet formation under electromagnetic fields, by tracking interaction energies and conformational changes . Enhanced sampling methods, like replica exchange MD, improve convergence for free energy landscapes of pentamer stabilization . For coarse-grained systems, Monte Carlo simulations predict equilibrium distributions of pentamers in polymer blends .
Q. How can conflicting data on PBT pentamer stability from thermal analysis and spectroscopic methods be reconciled?
- Methodological Answer : Discrepancies often arise from sample preparation (e.g., solvent polarity, concentration). Apply the PICOT framework:
- Population : Purified PBT pentamers vs. mixed oligomers.
- Intervention : Controlled annealing rates in DSC vs. rapid quenching in spectroscopic assays.
- Comparison : Cross-validate using circular dichroism (CD) to monitor secondary structure retention post-thermal stress .
- Outcome : Define stability as half-life under standardized conditions .
Q. What strategies optimize the synthesis of PBT pentamers with high monodispersity for crystallographic studies?
- Methodological Answer : Use iterative size-selective precipitation to isolate pentamers from polymerization reactions . For protein-based pentamers, computational design tools (e.g., HyperMPNN) can engineer interface residues to favor pentameric symmetry, as demonstrated for I53-50B.4PT1 pentamers . Crystallization screening with additives like polyethylene glycol (PEG) enhances lattice formation, as detailed in polymer chemistry protocols .
Data Contradiction & Validation
Q. Why do computational models of this compound folding kinetics disagree with experimental kinetic data?
- Methodological Answer : Simulations often neglect solvent viscosity or ionic strength effects. Validate using stopped-flow fluorescence assays to measure folding rates under simulated conditions . Apply the FINER criteria to refine research questions:
- Feasible : Use experimentally derived force fields in MD simulations.
- Novel : Incorporate time-resolved spectroscopy to resolve intermediate states .
- Ethical : Disclose limitations of force field approximations .
Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
